molecular formula C12H23NO3 B3382855 Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate CAS No. 374794-70-4

Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3382855
CAS No.: 374794-70-4
M. Wt: 229.32 g/mol
InChI Key: FVYZBHWNTWWQGI-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate can be achieved through various methods. One common route involves the reaction of ethylmagnesium bromide with N-(tert-butoxycarbonyl)-4-piperidone. This reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

Method Reagents Conditions
EthynylationSodium hydride (NaH), DMFReflux, inert atmosphere
OxidationPyridinium chlorochromate (PCC)Room temperature
ReductionPalladium on carbon (Pd/C)Hydrogen atmosphere
SubstitutionThionyl chloride (SOCl2)Reflux in dichloromethane

Scientific Research Applications

TBEHP has diverse applications across various scientific domains:

Organic Synthesis

TBEHP serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it valuable in creating diverse chemical entities .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Notably, it has been explored as a candidate for drug development due to its ability to interact with biological targets. Research indicates that TBEHP derivatives may act as inhibitors for specific enzymes or receptors, contributing to the design of novel therapeutic agents .

Bioconjugation Techniques

The ethynyl group in TBEHP can participate in click chemistry reactions, facilitating bioconjugation processes essential for developing targeted drug delivery systems. This property enhances the compound's utility in biochemistry and pharmacology .

Case Studies

Several studies have demonstrated the efficacy of TBEHP derivatives in various applications:

Case Study 1: Drug Development

A study focused on synthesizing a series of TBEHP derivatives aimed at inhibiting specific biological pathways related to cancer proliferation. The results indicated that certain modifications led to increased potency against target enzymes, showcasing the compound's potential in oncology .

Case Study 2: Agrochemical Applications

Research into TBEHP's role as a building block for agrochemicals revealed its effectiveness in synthesizing herbicides and pesticides. The compound's stability and reactivity make it suitable for developing environmentally friendly agricultural products .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar in structure but lacks the ethyl group.

    Tert-butyl 4-phenyl-4-hydroxypiperidine-1-carboxylate: Contains a phenyl group instead of an ethyl group.

    Tert-butyl 4-methyl-4-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of an ethyl group.

Uniqueness

Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .

Biological Activity

Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.

Chemical Structure and Properties

This compound (C13H25NO3) features a piperidine ring with a tert-butyl ester and an ethyl group, which contribute to its biological activity. The presence of the hydroxymethyl group allows for potential interactions with biological targets, impacting its pharmacological profile.

The compound has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade proteins within cells. This property suggests that it can modulate protein levels, influencing various cellular pathways.

Cellular Effects

Research indicates that this compound may affect cell function by altering protein interactions and stability. Its role in PROTAC development highlights its potential to regulate cellular processes through targeted protein degradation.

The molecular mechanism of action involves the compound's interaction with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group may engage in π-π interactions, stabilizing the compound's binding to its targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Applications in Research and Medicine

This compound has several notable applications:

  • Enzyme Inhibition : It is employed in studies focusing on enzyme inhibition, particularly in relation to neurological disorders and cancer therapy.
  • Receptor Binding : The compound's structural features suggest it may interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive function.
  • Antiviral Activity : Similar compounds have shown inhibitory effects against various viral strains, suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that piperidine derivatives exhibit cytotoxicity against cancer cell lines. Modifications to the piperidine structure enhanced binding affinity to target proteins involved in tumor progression .
  • Neuropharmacological Potential : Research on related compounds indicates that structural modifications can significantly influence their affinity for opioid receptors, suggesting therapeutic applications for pain management and addiction treatment .
  • Influenza Virus Inhibition : Related piperidine derivatives have shown promising results in inhibiting influenza virus replication, indicating that this compound may possess similar antiviral properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of specific enzymes
Anticancer ActivityInduces cytotoxicity in cancer cell lines
Antiviral ActivityInhibits influenza virus replication
Receptor BindingInfluences neurotransmitter receptor activity

Properties

IUPAC Name

tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZBHWNTWWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-oxo-1-piperidinecarboxylate (10.1 g, 50.7 mmol) in tetrahydrofuran (40 mL) was added dropwise over 30 minutes to a stirred, cooled (0° C.) solution of ethyl magnesium bromide (1.0M in tetrahydrofuran, 50.7 mL, 50.7 mmol) in tetrahydrofuran (30 mL). The mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was poured into saturated aqueous ammonium chloride (150 mL) and extracted with ethyl acetate (2×150 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with 3:1 isohexane:ethyl acetate, to give the title compound (8.5 g, 73%). m/z (ES+) 230 (M+1).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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